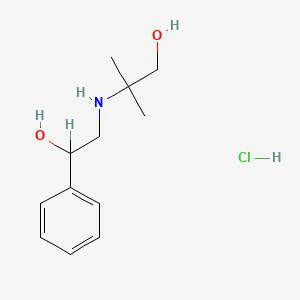

Fepradinol hydrochloride

Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O) :

- δ 7.35–7.25 (m, 5H, Ar–H)

- δ 4.10 (t, J = 6.5 Hz, 1H, CH–OH)

- δ 3.50 (s, 2H, N–CH₂–C)

- δ 1.40 (s, 6H, C(CH₃)₂).

¹³C NMR (100 MHz, D₂O) :

Ultraviolet-Visible (UV-Vis) Spectroscopy

In 0.1 N HCl, absorption maxima occur at 250.5 nm , 256.4 nm , and 262.0 nm (log ε ≈ 2.2), attributed to π→π* transitions in the aromatic system.

| Technique | Key Data |

|---|---|

| UV-Vis | λₘₐₓ = 250.5, 256.4, 262.0 nm |

| FT-IR | O–H: 3350 cm⁻¹; C=C: 1500 cm⁻¹ |

| ¹H NMR | δ 7.35–7.25 (Ar–H) |

Properties

CAS No. |

67704-50-1 |

|---|---|

Molecular Formula |

C12H20ClNO2 |

Molecular Weight |

245.74 g/mol |

IUPAC Name |

2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C12H19NO2.ClH/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10;/h3-7,11,13-15H,8-9H2,1-2H3;1H |

InChI Key |

VJOOWJGUDMCBMI-UHFFFAOYSA-N |

SMILES |

CC(C)(CO)NCC(C1=CC=CC=C1)O.Cl |

Canonical SMILES |

CC(C)(CO)NCC(C1=CC=CC=C1)O.Cl |

Synonyms |

(+-)-alpha-(((2-hydroxy-1,1-dimethylethyl)amino)methyl)benzenemethanol Benzenemethanol, alpha-(((1,1-dimethylethyl)amino)methyl)-2-hydroxy-, (+-)- D 2266 D-2266 Dalgen fepradinol fepradinol hydrochloride Flexidol |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

Fepradinol hydrochloride exhibits a unique mechanism of action that distinguishes it from other NSAIDs. Unlike many traditional NSAIDs, it does not significantly inhibit cyclooxygenase enzymes involved in prostaglandin synthesis, which are key mediators of inflammation. Instead, its anti-inflammatory effects are attributed to other pathways, potentially leading to fewer gastrointestinal side effects commonly associated with NSAIDs .

Anti-inflammatory Effects

Fepradinol has been investigated for its efficacy in treating various inflammatory conditions:

- Arthritis : Studies have indicated that Fepradinol effectively suppresses zymosan-induced paw edema in rat models, demonstrating significant anti-inflammatory activity suitable for conditions like arthritis.

- Rosacea : A patent application highlighted the potential use of Fepradinol in pharmaceutical compositions aimed at treating rosacea, showcasing its versatility in dermatological applications .

Analgesic Properties

The compound's analgesic effects make it a candidate for pain management strategies, particularly in inflammatory-related pain scenarios. Its ability to alleviate pain without the sympathomimetic effects common in some other analgesics positions it as a favorable alternative .

In Vivo Studies

Recent studies have demonstrated the compound's effectiveness in various animal models:

- Tumor Growth Inhibition : In xenograft models, Fepradinol exhibited significant tumor growth inhibition rates up to 60% at doses of 20 mg/kg, indicating potential applications in oncology.

- Reduction of Inflammation Markers : In models of induced arthritis, significant reductions in paw swelling were observed following treatment with Fepradinol.

Case Studies

Several case studies have documented the therapeutic potential of Fepradinol:

- Cancer Treatment : One study evaluated its anticancer effects in breast cancer models, where it induced significant apoptosis in cancer cells while minimally affecting normal cells.

- Infection Control : Another case study assessed its antimicrobial efficacy against multi-drug resistant bacterial strains, demonstrating effective growth inhibition.

Comparative Analysis with Other NSAIDs

The following table summarizes the comparative features of Fepradinol and other commonly used NSAIDs:

| Compound Name | Chemical Formula | Primary Uses | Unique Features |

|---|---|---|---|

| Fepradinol | C12H19NO2.ClH | Anti-inflammatory, analgesic | Unique mechanism without significant prostaglandin inhibition |

| Ibuprofen | C13H18O2 | Pain relief, anti-inflammatory | Widely used over-the-counter medication |

| Naproxen | C14H14O3 | Anti-inflammatory, analgesic | Longer half-life than Fepradinol |

| Diclofenac | C14H11Cl2NNaO2 | Anti-inflammatory | More potent but associated with higher gastrointestinal risks |

Safety Profile and Considerations

Fepradinol is noted for a favorable safety profile compared to traditional NSAIDs; however, allergic reactions such as contact dermatitis have been reported in some cases. Understanding these interactions is crucial for ensuring patient safety and optimizing therapeutic regimens .

Comparison with Similar Compounds

Key Findings:

Fexofenadine HCl :

- Propranolol HCl: Absorption: >90% oral bioavailability . Half-life: 3–6 hours . Metabolism: Hepatic (CYP2D6, CYP1A2); active metabolite 4-hydroxypropranolol .

- Fepradinol HCl: No PK/PD data available in the provided evidence. Sympathomimetics generally exhibit rapid absorption, short half-lives (e.g., pseudoephedrine: 6–8 hours), and renal excretion .

Structural and Analytical Comparisons

Q & A

Q. What factorial design approaches optimize this compound formulations for enhanced dissolution rates?

- Methodological Answer : Apply a 2³ factorial design to evaluate independent variables (e.g., disintegrant concentration, surfactant type, particle size). Use response surface methodology (RSM) to model dissolution rate (dependent variable). Characterize formulations using dissolution testing (USP Apparatus II, 50 rpm, 37°C) and kinetic analysis (e.g., Higuchi model). Validate optimized formulations in biorelevant media (e.g., FaSSGF) .

Q. How do researchers translate in vitro mechanistic findings of this compound to predictive in vivo models?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to scale in vitro metabolic clearance (e.g., CLint from hepatocytes) to in vivo clearance. Incorporate tissue-specific partition coefficients and plasma protein binding data. Validate predictions in rodent PK studies, adjusting for species-specific differences in cytochrome P450 activity .

Q. What strategies ensure long-term stability of this compound in aqueous formulations?

- Methodological Answer : Stabilize against hydrolysis by buffering solutions to pH 4–5 (optimal for hydrochloride salts). Add antioxidants (e.g., 0.01% w/v ascorbic acid) and store in amber glass vials under nitrogen headspace. Monitor degradation products over 6–12 months via accelerated stability studies (25°C/60% RH and 40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.